2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[[2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-10-15(17(28)25(2)3)30-19(21-10)23-14(26)8-13-9-29-18(22-13)24-16(27)11-4-6-12(20)7-5-11/h4-7,9H,8H2,1-3H3,(H,21,23,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHQRWSLCSUZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound “2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide” is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Several studies have indicated that thiazole derivatives possess significant anticancer properties. The specific compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Traf2- and Nck-interacting kinase (TNIK), which is implicated in various cancers .
The proposed mechanism of action for thiazole derivatives typically involves the modulation of signaling pathways that control cell proliferation and apoptosis. By inhibiting specific kinases or transcription factors, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Modifications such as the introduction of fluorine atoms or amide groups can enhance potency and selectivity against cancer cell lines. For example, the presence of a fluorobenzamide moiety may improve binding affinity to target proteins .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar thiazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.
- In Vivo Studies : Animal models treated with thiazole derivatives have shown reduced tumor growth compared to control groups. These studies highlight the potential for these compounds to be developed into effective anticancer therapies.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzamido group may enhance binding to hydrophobic pockets in target proteins, as seen in fluorophenyl-containing thiadiazoles .
- N-Alkyl Substitutions : The N,N,4-trimethyl groups on the terminal thiazole could reduce solubility but improve membrane permeability, a trade-off observed in similar N-alkylated thiazoles .
Spectral and Analytical Data Comparison
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1663–1682 cm⁻¹) align with hydrazinecarbothioamide derivatives in , while the absence of νS-H (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .
- NMR : The N,N,4-trimethyl groups would produce distinct singlet peaks in ¹H-NMR (δ ~2.5–3.5 ppm), comparable to methyl-substituted thiazoles in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
